1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea 1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Brand Name: Vulcanchem
CAS No.: 1396815-87-4
VCID: VC5431234
InChI: InChI=1S/C18H15FN4O2/c1-12-7-8-13(9-16(12)19)22-17(24)23-14-10-20-18(21-11-14)25-15-5-3-2-4-6-15/h2-11H,1H3,(H2,22,23,24)
SMILES: CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3)F
Molecular Formula: C18H15FN4O2
Molecular Weight: 338.342

1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

CAS No.: 1396815-87-4

Cat. No.: VC5431234

Molecular Formula: C18H15FN4O2

Molecular Weight: 338.342

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea - 1396815-87-4

Specification

CAS No. 1396815-87-4
Molecular Formula C18H15FN4O2
Molecular Weight 338.342
IUPAC Name 1-(3-fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Standard InChI InChI=1S/C18H15FN4O2/c1-12-7-8-13(9-16(12)19)22-17(24)23-14-10-20-18(21-11-14)25-15-5-3-2-4-6-15/h2-11H,1H3,(H2,22,23,24)
Standard InChI Key XLAHXJXUGRCOQP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS: 1396815-87-4) has the molecular formula C₁₈H₁₅FN₄O₂ and a molecular weight of 338.342 g/mol. The structure features:

  • A 3-fluoro-4-methylphenyl group providing hydrophobic and electron-withdrawing characteristics.

  • A 2-phenoxypyrimidin-5-yl moiety contributing π-π stacking capabilities and hydrogen-bonding sites.

  • A central urea linkage (-NH-CO-NH-) enabling bidirectional hydrogen bonding with biological targets .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₈H₁₅FN₄O₂
Molecular Weight338.342 g/mol
CAS Registry Number1396815-87-4
Predicted LogP3.2 (estimated)
Hydrogen Bond Donors2

The fluorine atom at the 3-position enhances metabolic stability, while the methyl group at the 4-position augments lipophilicity, potentially improving membrane permeability .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Preparation of 2-phenoxypyrimidin-5-amine: Achieved through nucleophilic aromatic substitution between 5-aminopyrimidin-2-ol and phenoxy bromide.

  • Urea Formation: Reaction of 3-fluoro-4-methylphenyl isocyanate with 2-phenoxypyrimidin-5-amine under anhydrous conditions (e.g., in dichloromethane at 0–5°C).

Table 2: Optimized Reaction Conditions

ParameterConditionYield
SolventDichloromethane72%
Temperature0–5°C-
CatalystNone required-
PurificationColumn chromatography>95%

Characterization relies on ¹H/¹³C NMR, HRMS, and HPLC purity analysis. The urea proton signals typically appear at δ 8.9–9.2 ppm as broad singlets.

Biological Activity and Hypothesized Mechanisms

Table 3: Comparative Activity of Urea Derivatives

CompoundTarget KinaseIC₅₀ (μM)Source
Sorafenib (FDA-approved)RAF, VEGFR0.009
Analogous pyrimidinyl ureaCDK20.4
1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)ureaNot reported-

Antimicrobial Activity

Preliminary studies on related compounds suggest moderate activity against Gram-positive bacteria (MIC: 8–32 μg/mL), attributed to membrane disruption or enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

Role of Substituents

  • Fluorine: Enhances binding affinity to hydrophobic pockets and reduces oxidative metabolism .

  • Phenoxy Group: Increases solubility compared to alkyl chains while maintaining target engagement .

  • Pyrimidine Ring: Serves as a bioisostere for purines, mimicking nucleotide interactions .

Pharmacokinetic and Toxicity Considerations

Predicted ADME Properties

  • Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to moderate LogP.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with fluorine reducing degradation rates.

  • Excretion: Primarily renal (>60% in rodent models for analogs) .

Toxicity Risks

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundMolecular WeightKey FeaturesBiological Activity
1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea338.34Fluorine, methyl, phenoxyKinase inhibition (hypothesized)
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea402.4Trifluoromethyl, dimethylAnticancer (patent data)
Sorafenib464.8Chlorine, picolinamideFDA-approved for HCC

The trifluoromethyl variant in Table 4 shows enhanced kinase selectivity due to stronger electron-withdrawing effects .

Therapeutic Applications and Future Directions

Oncology

This compound’s profile suggests potential as a multi-kinase inhibitor, analogous to sorafenib. Prioritized targets include:

  • VEGFR2 (angiogenesis suppression)

  • PDGFR-β (stromal targeting)

  • FLT3 (hematologic malignancies)

Infectious Diseases

The phenoxy-pyrimidine system could be repurposed for bacterial topoisomerase IV inhibition, leveraging structural similarities to fluoroquinolones.

Recommended Studies

  • Kinase Profiling: Broad-panel screening to identify primary targets.

  • X-ray Crystallography: Elucidate binding mode in complex with kinases.

  • In Vivo Efficacy: Xenograft models of colorectal or breast cancer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator